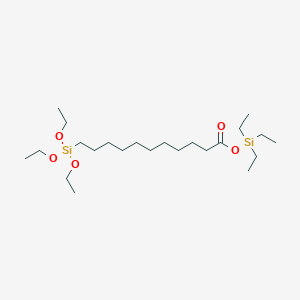
Triethylsilyl 11-(triethoxysilyl)undecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl 11-(triethoxysilyl)undecanoate is a chemical compound with the molecular formula C17H36O4Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to enhance adhesion and durability in coatings, inks, and adhesives .
Métodos De Preparación
The synthesis of Triethylsilyl 11-(triethoxysilyl)undecanoate involves several steps. One common method includes the hydrosilylation of ethyl 10-undecenoate, followed by the modification of the resulting product through a condensation reaction . The reaction conditions typically involve the use of a catalyst, such as platinum or rhodium, and are carried out under an inert atmosphere to prevent unwanted side reactions. The final product is obtained after purification through techniques like rotary evaporation .
Análisis De Reacciones Químicas
Triethylsilyl 11-(triethoxysilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Triethylsilyl 11-(triethoxysilyl)undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules to enhance their stability and functionality.
Mecanismo De Acción
The mechanism by which Triethylsilyl 11-(triethoxysilyl)undecanoate exerts its effects involves the interaction of its triethoxysilyl groups with various substrates. These interactions lead to the formation of strong covalent bonds, enhancing the adhesion and stability of the resulting materials. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bonds formed during the reaction .
Comparación Con Compuestos Similares
Triethylsilyl 11-(triethoxysilyl)undecanoate can be compared with other similar compounds, such as:
11-(Triethoxysilyl)undecanal: This compound has similar properties but differs in its specific functional groups and applications.
Ethyl 11-(triethoxysilyl)undecanoate: Another related compound with distinct uses in various industrial applications.
The uniqueness of this compound lies in its ability to provide superior adhesion and durability, making it a valuable component in high-performance materials .
Propiedades
Número CAS |
194343-84-5 |
|---|---|
Fórmula molecular |
C23H50O5Si2 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
triethylsilyl 11-triethoxysilylundecanoate |
InChI |
InChI=1S/C23H50O5Si2/c1-7-25-30(26-8-2,27-9-3)22-20-18-16-14-13-15-17-19-21-23(24)28-29(10-4,11-5)12-6/h7-22H2,1-6H3 |
Clave InChI |
KAZYHJMHTVGBEK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCCCC(=O)O[Si](CC)(CC)CC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


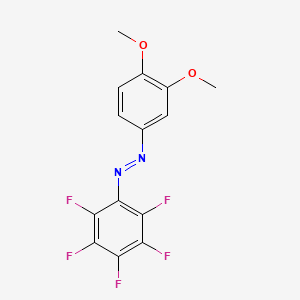
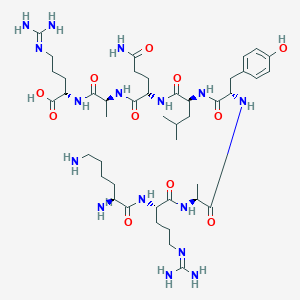
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
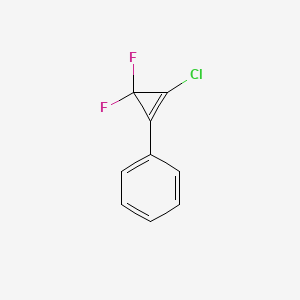
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
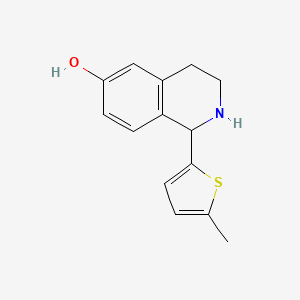
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
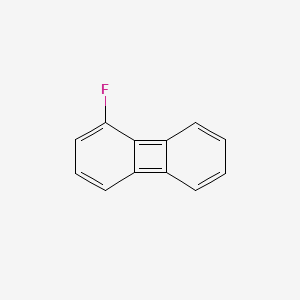
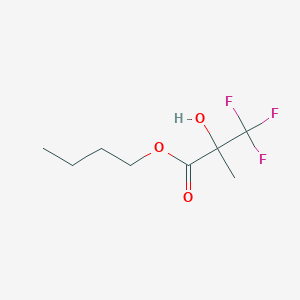
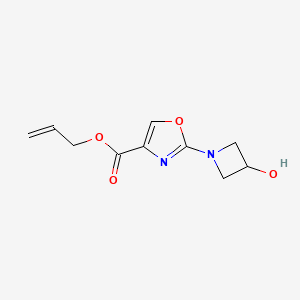

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
